3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
CAS No.: 3830-64-6
Cat. No.: VC3833959
Molecular Formula: C14H9ClF3NO
Molecular Weight: 299.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3830-64-6 |
|---|---|
| Molecular Formula | C14H9ClF3NO |
| Molecular Weight | 299.67 g/mol |
| IUPAC Name | 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C14H9ClF3NO/c15-10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)14(16,17)18/h1-8H,(H,19,20) |
| Standard InChI Key | DKZLZABIBVKBRJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide, reflects its bifunctional structure:
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Benzamide core: A benzoyl group (C₆H₅CO-) linked to an aniline derivative.
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Substituents:
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Chlorine at the meta position of the benzoyl ring.
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Trifluoromethyl (-CF₃) group at the ortho position of the aniline ring.
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Table 1: Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₉ClF₃NO | |
| Molecular Weight | 299.67 g/mol | |
| SMILES | ClC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| InChIKey | DKZLZABIBVKBRJ-UHFFFAOYSA-N |
Crystallographic Insights
Single-crystal X-ray diffraction reveals polymorphism in related trifluoromethyl benzamides. For instance, 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide exhibits two polymorphs (triclinic P1̅ and monoclinic Cc) with distinct packing motifs driven by N–H···O=C hydrogen bonds and C–H···π interactions . Although direct data for 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide is limited, its structural similarity suggests comparable solid-state behavior, including potential isostructurality in 2D packing .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via amide coupling between 3-chlorobenzoyl chloride and 2-(trifluoromethyl)aniline under anhydrous conditions:
Reaction Scheme:
Procedure:
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Dissolve 3-chlorobenzoyl chloride in dichloromethane.
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Add 2-(trifluoromethyl)aniline and triethylamine to neutralize HCl.
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Stir at room temperature for 12 hours.
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Purify via recrystallization (ethanol/water) or column chromatography.
Yield: ~75–85% (optimized conditions).
Industrial-Scale Manufacturing
Industrial production employs continuous-flow reactors to enhance efficiency and minimize byproducts. Automated systems control stoichiometry, temperature, and purification, ensuring batch consistency.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows melting points between 120–150°C . The trifluoromethyl group enhances thermal stability by reducing molecular mobility via steric and electronic effects .
Solubility and Lipophilicity
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Solubility: Low in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).
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LogP: ~3.5 (estimated), indicating moderate lipophilicity suitable for membrane permeation .
Table 2: Key Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 135–140°C (estimated) | Analogous data |
| Density | 1.45 g/cm³ | Computational |
| Refractive Index | 1.55 | Estimated |
Chemical Reactivity and Functionalization
Substitution Reactions
The chloro group undergoes nucleophilic aromatic substitution (NAS) with amines or thiols under basic conditions (e.g., K₂CO₃/DMF). For example:
Oxidation and Reduction
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Oxidation: The benzamide backbone resists oxidation, but the trifluoromethyl group can degrade under strong oxidants (e.g., KMnO₄) to yield carboxylic acids .
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Reduction: LiAlH₄ reduces the amide to a secondary amine, though this is rarely exploited due to the compound’s stability.
Applications in Agrochemicals and Pharmaceuticals
Agrochemical Intermediates
The compound’s structural motifs align with fungicide metabolites. For instance, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid—a fluopicolide degradation product—shares similar electronic features, suggesting utility in pesticide design .
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
Computational and Spectroscopic Insights
Vibrational Spectroscopy
Density functional theory (DFT) simulations for related trifluoromethyl benzamides identify characteristic IR bands:
Thermochemical Properties
Standard Enthalpy of Formation (ΔH°f):
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- concentration of a solution resulting from a known mass of compound in a specific volume